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4-acetylphenyl 3-phenylpropanoate
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Overview
Description
4-Acetylphenyl 3-phenylpropanoate is an organic compound with the molecular formula C17H16O3 It is an ester formed from the reaction between 4-acetylphenol and 3-phenylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl 3-phenylpropanoate typically involves an esterification reaction. One common method is the reaction of 4-acetylphenol with 3-phenylpropanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process may involve continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyl 3-phenylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-acetylphenol and 3-phenylpropanoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Br2, Cl2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Hydrolysis: 4-Acetylphenol and 3-phenylpropanoic acid.
Reduction: 4-(1-Hydroxyethyl)phenyl 3-phenylpropanoate.
Substitution: Various substituted derivatives depending on the specific reaction.
Scientific Research Applications
4-Acetylphenyl 3-phenylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drug candidates due to its structural features.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-acetylphenyl 3-phenylpropanoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would be related to its interaction with biological targets, which could involve binding to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
- 4-Acetylphenyl benzoate
- 4-Acetylphenyl acetate
- 3-Phenylpropanoic acid esters
Comparison: 4-Acetylphenyl 3-phenylpropanoate is unique due to the presence of both an acetyl group and a phenylpropanoate moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like 4-acetylphenyl acetate. Additionally, the phenylpropanoate group provides increased steric bulk and potential for additional interactions in biological systems .
Properties
IUPAC Name |
(4-acetylphenyl) 3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13(18)15-8-10-16(11-9-15)20-17(19)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILLRGWRFVVVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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